molecular formula C16H11NO3 B14167472 quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate CAS No. 334501-57-4

quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B14167472
CAS No.: 334501-57-4
M. Wt: 265.26 g/mol
InChI Key: DTRRCZYJQSFXOH-CMDGGOBGSA-N
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Description

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a quinoline moiety linked to a furan ring via a propenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate typically involves the esterification of quinolin-8-ol with (E)-3-(furan-2-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and furan derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include oxidized quinoline and furan derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl (E)-3-(thiophen-2-yl)prop-2-enoate
  • Quinolin-8-yl (E)-3-(pyridin-2-yl)prop-2-enoate
  • Quinolin-8-yl (E)-3-(benzofuran-2-yl)prop-2-enoate

Uniqueness

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of both quinoline and furan rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

334501-57-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C16H11NO3/c18-15(9-8-13-6-3-11-19-13)20-14-7-1-4-12-5-2-10-17-16(12)14/h1-11H/b9-8+

InChI Key

DTRRCZYJQSFXOH-CMDGGOBGSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC(=O)/C=C/C3=CC=CO3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C=CC3=CC=CO3)N=CC=C2

solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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